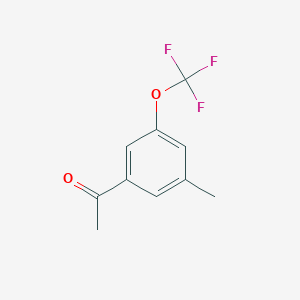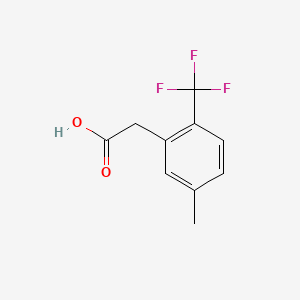
5-甲基-2-(三氟甲基)苯乙酸
描述
5-Methyl-2-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group and an acetic acid moiety
科学研究应用
5-Methyl-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
作用机制
Target of Action
Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
If it acts similarly to related compounds, it may inhibit enzymes such as lipoxygenases, which play a role in inflammation and immune responses .
Biochemical Pathways
If it acts as a lipoxygenase inhibitor, it could affect the metabolism of arachidonic acid, a key inflammatory mediator .
Result of Action
If it acts as an inhibitor of lipoxygenases, it could potentially reduce the production of inflammatory mediators, thereby modulating immune responses .
生化分析
Biochemical Properties
5-Methyl-2-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 5-Methyl-2-(trifluoromethyl)phenylacetic acid and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound may interact with other biomolecules, such as transport proteins, influencing its distribution and bioavailability within biological systems .
Cellular Effects
The effects of 5-Methyl-2-(trifluoromethyl)phenylacetic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of transcription factors and the regulation of gene expression. For instance, 5-Methyl-2-(trifluoromethyl)phenylacetic acid can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis. Furthermore, this compound may affect cellular proliferation and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, 5-Methyl-2-(trifluoromethyl)phenylacetic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, the interaction of 5-Methyl-2-(trifluoromethyl)phenylacetic acid with cytochrome P450 can result in the inhibition of the enzyme’s catalytic function, thereby altering the metabolic fate of other substrates. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as the modulation of metabolic pathways and the reduction of oxidative stress. At higher doses, 5-Methyl-2-(trifluoromethyl)phenylacetic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity .
Metabolic Pathways
5-Methyl-2-(trifluoromethyl)phenylacetic acid is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for the detoxification and elimination of 5-Methyl-2-(trifluoromethyl)phenylacetic acid from the body. Additionally, the interaction of this compound with metabolic enzymes can influence the metabolic flux and levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of 5-Methyl-2-(trifluoromethyl)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, influencing its intracellular concentration and localization. Furthermore, the binding of 5-Methyl-2-(trifluoromethyl)phenylacetic acid to plasma proteins can affect its distribution within the body, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-Methyl-2-(trifluoromethyl)phenylacetic acid is an important factor in determining its biochemical activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of 5-Methyl-2-(trifluoromethyl)phenylacetic acid within these organelles can influence its interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor, such as 5-methyl-2-iodophenylacetic acid, using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-2-(trifluoromethyl)phenylacetic acid may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
5-Methyl-2-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 5-Methyl-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-Methyl-2-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
2,5-Bis(trifluoromethyl)phenylacetic acid: Similar structure but with an additional trifluoromethyl group.
®-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid: Contains a methoxy group instead of a methyl group.
2-Methyl-5-(trifluoromethyl)phenylacetic acid: Similar structure with a different substitution pattern.
Uniqueness
5-Methyl-2-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-[5-methyl-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)7(4-6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQVNCETMDPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1421099.png)

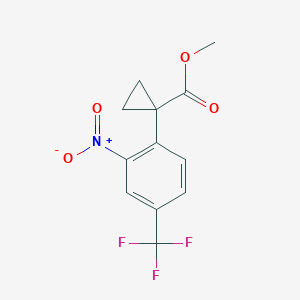

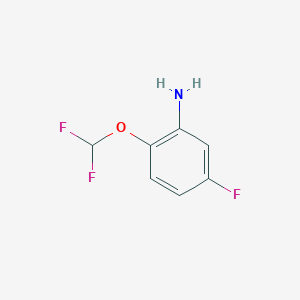

![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)
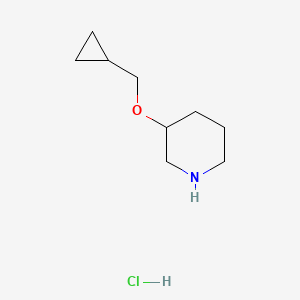
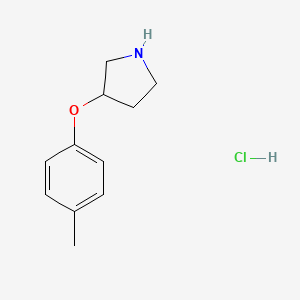

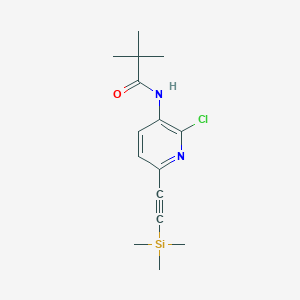
![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/structure/B1421119.png)
